molecular formula C18H17N3O4 B2963415 4-((2-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 886158-71-0

4-((2-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2963415
CAS No.: 886158-71-0
M. Wt: 339.351
InChI Key: IKLVGBXRPADQPG-UHFFFAOYSA-N
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Description

4-((2-Hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a synthetic quinolinone derivative featuring a nitro group at position 3 and a 2-hydroxypropylamino substituent at position 3. The quinolinone core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 2-hydroxypropylamino moiety introduces polarity, which may improve aqueous solubility compared to halogenated analogs .

Properties

IUPAC Name

4-(2-hydroxypropylamino)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12(22)11-19-16-14-9-5-6-10-15(14)20(13-7-3-2-4-8-13)18(23)17(16)21(24)25/h2-10,12,19,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLVGBXRPADQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a derivative of quinoline known for its diverse biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C15H16N3O3
  • Molecular Weight : 284.30 g/mol
  • CAS Number : 92952-81-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Notably, it has been shown to inhibit certain enzymes and modulate signaling pathways relevant to cancer progression and inflammation.

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase, which is significant in neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity : Studies indicate that it can induce apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation through the modulation of the PI3K/Akt/mTOR signaling pathway .

Biological Activities

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
AnticancerInduces apoptosis in various cancer cell lines; inhibits tubulin polymerization.
AntimicrobialExhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo, potentially through NF-kB pathway inhibition.
NeuroprotectiveShows promise as an acetylcholinesterase inhibitor, suggesting potential in treating dementia.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various quinoline derivatives, this compound was found to have a GI50 value in the low micromolar range against A549 lung cancer cells. The mechanism involved the induction of apoptosis via mitochondrial pathways and caspase activation .

Case Study 2: Antimicrobial Activity

A series of experiments demonstrated that this compound exhibited potent antibacterial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Case Study 3: Anti-inflammatory Effects

Research highlighted its ability to modulate inflammatory responses in macrophages by downregulating TNF-alpha and IL-6 production. This effect was linked to the inhibition of NF-kB signaling pathways, indicating its utility in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 4 significantly influence the compound’s electronic profile and solubility:

Compound Name R3 R4 Key Features
Target Compound NO2 (2-Hydroxypropyl)amino High polarity due to nitro and hydroxypropyl groups; potential for H-bonding
4-Chloro-3-nitro-1-phenylquinolin-2(1H)-one NO2 Cl Lipophilic (Cl substituent); reduced solubility compared to target compound
(±)-4-Hydroxy-3-(1-hydroxy-2-(methylamino)ethyl)-1-phenylquinolin-2(1H)-one (III-a2) (1-Hydroxy-2-(methylamino)ethyl) Demonstrated anticancer activity (IC50 = 12 µM); higher solubility due to hydroxyl and amino groups
3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one (Compound 11) Pyrimidine-carbonyl Antimicrobial activity (MIC = 8 µg/mL); planar pyrimidine enhances π-π stacking

Key Observations :

  • Nitro Group Impact : The nitro group in the target compound increases electrophilicity at position 4, facilitating nucleophilic substitution reactions (e.g., amination) compared to halogenated analogs .
  • Solubility: The 2-hydroxypropylamino group improves aqueous solubility relative to chloro or methyl substituents, as seen in III-a2 (m.p. = 133°C vs. 167°C for I-a in ) .

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